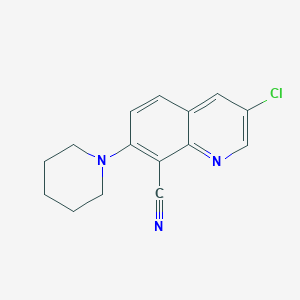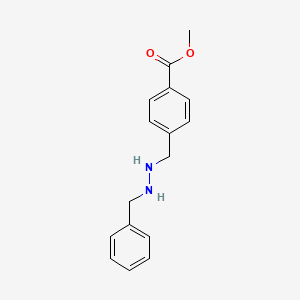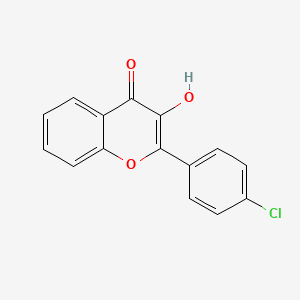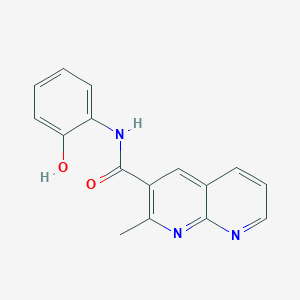
3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルは、キノリンファミリーに属する化学化合物です。キノリン誘導体は、その多様な生物活性が知られており、潜在的な治療用途の可能性について広く研究されています。
準備方法
合成経路と反応条件
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルの合成は、一般的に以下の手順が含まれます。
出発物質: 合成は、3-クロロキノリンやピペリジンなどの適切な出発物質の選択から始まります。
反応条件: 反応は、テトラヒドロフラン (THF) などの溶媒と触媒の使用を伴い、多くの場合、制御された条件下で行われます。
環化と置換: 重要な手順には、キノリン環の 7 位にピペリジン-1-イル基を、8 位にシアノ基を導入する環化反応と置換反応が含まれます。
工業生産方法
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルの工業生産には、ラボでの合成方法のスケールアップが含まれる場合があります。これには、反応条件の最適化、大型反応器の使用、効率と収率を高めるための連続フロー技術の採用が含まれます。 自動化システムと高度な精製方法の使用により、高品質な化合物を一貫して生産できます .
化学反応の分析
反応の種類
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、追加の官能基を導入したり、既存の官能基を修飾したりすることができます。
還元: 還元反応は、化合物の酸化状態を変更するために用いることができ、潜在的に異なる誘導体に導くことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりキノリン N-オキシドが生成される可能性があり、置換反応により、さまざまな生物活性を持つ幅広いキノリン誘導体が生成される可能性があります .
科学研究への応用
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルは、科学研究でいくつかの用途があります。
化学: これは、医薬品化学で価値のある、より複雑なキノリン誘導体の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん特性を含む、潜在的な生物活性について研究されています。
医学: マラリアやがんなど、さまざまな疾患の治療薬としての可能性を調査するための研究が進行中です。
科学的研究の応用
3-Chloro-7-(piperidin-1-yl)quinoline-8-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, catalysts, and other industrial applications.
作用機序
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、疾患プロセスに関与する酵素や受容体を阻害し、治療効果をもたらす可能性があります。たとえば、微生物細胞の DNA 合成を阻害し、その死につながる可能性があります。 具体的な標的と経路は、特定の用途と生物学的コンテキストによって異なる場合があります .
類似化合物との比較
類似化合物
7-クロロ-6-ピペリジン-1-イル-キノリン-5,8-ジオン: この化合物は、類似の構造的特徴を持っていますが、官能基と生物活性は異なります.
キノリル-ピラゾール: これらの化合物は、キノリンコアを共有していますが、異なる置換基を持っているため、異なる特性と用途があります.
独自性
3-クロロ-7-(ピペリジン-1-イル)キノリン-8-カルボニトリルは、その特定の置換パターンによりユニークであり、独特の化学的および生物学的特性を付与します。 クロロ基、ピペリジン-1-イル基、およびシアノ基の組み合わせにより、さまざまな研究用途のための汎用性の高い化合物となっています .
特性
CAS番号 |
88347-08-4 |
|---|---|
分子式 |
C15H14ClN3 |
分子量 |
271.74 g/mol |
IUPAC名 |
3-chloro-7-piperidin-1-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C15H14ClN3/c16-12-8-11-4-5-14(19-6-2-1-3-7-19)13(9-17)15(11)18-10-12/h4-5,8,10H,1-3,6-7H2 |
InChIキー |
SQQQEBUJSCUPOV-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11846650.png)





![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)

![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)



![6-Methyl-4-(4-methylphenyl)-1-oxa-4-azaspiro[4.5]decane-3,7-dione](/img/structure/B11846724.png)
